![molecular formula C22H37N3O7 B12417408 BCN-PEG4-hydrazide](/img/structure/B12417408.png)
BCN-PEG4-hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BCN-PEG4-hydrazide is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). It is a heterobifunctional compound containing a terminal hydrazide group and a bicyclo[6.1.0]non-4-yne (BCN) group linked through a linear PEG chain. This compound is known for its role in bio-conjugation and click chemistry, enabling selective protein degradation by leveraging the ubiquitin-proteasome system within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
BCN-PEG4-hydrazide is synthesized through a series of chemical reactions involving the coupling of a BCN group with a PEG chain terminated with a hydrazide group. The synthesis typically involves the following steps:
Activation of PEG: The PEG chain is activated by reacting with a suitable activating agent such as N-hydroxysuccinimide (NHS) to form an NHS ester.
Coupling with Hydrazide: The activated PEG chain is then reacted with hydrazine to form the PEG-hydrazide.
Coupling with BCN: Finally, the PEG-hydrazide is coupled with a BCN derivative to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically purified using chromatographic techniques and characterized using spectroscopic methods such as NMR and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
BCN-PEG4-hydrazide undergoes various chemical reactions, including:
Click Chemistry Reactions: It participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing alkyne groups. .
Substitution Reactions: The hydrazide group can react with aldehydes and ketones to form hydrazones.
Common Reagents and Conditions
CuAAC Reactions: Copper sulfate and sodium ascorbate are commonly used as catalysts in CuAAC reactions.
SPAAC Reactions: These reactions do not require a catalyst and can proceed under mild conditions.
Hydrazone Formation: This reaction typically occurs under acidic conditions using reagents such as acetic acid
Major Products
CuAAC Reactions: The major products are triazoles formed by the cycloaddition of azides and alkynes.
SPAAC Reactions: The major products are also triazoles, but the reaction is strain-promoted and does not require a catalyst.
Hydrazone Formation: The major products are hydrazones formed by the reaction of hydrazides with aldehydes or ketones
Scientific Research Applications
Chemical Properties and Mechanism
Chemical Structure : BCN-PEG4-hydrazide is a heterobifunctional linker that incorporates a bicyclo[6.1.0]nonyne (BCN) moiety suitable for click chemistry and a hydrazide group for hydrazone ligation. Its chemical formula is C22H37N3O7 with a molecular weight of 455.55 g/mol, and it is characterized by high hydrophilicity and solubility in various organic solvents like DMSO and THF .
Reaction Mechanism :
- Click Chemistry : this compound undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) with azides, allowing for efficient bioconjugation without the need for toxic metal catalysts .
- Hydrazone Formation : The hydrazide component facilitates the formation of hydrazone bonds with carbonyl-containing compounds, which is crucial for stabilizing conjugates in biological systems .
Bioconjugation
This compound is primarily used in bioconjugation strategies to attach biomolecules such as proteins, peptides, or nucleic acids to various substrates. This application is essential for:
- Antibody-Drug Conjugates (ADCs) : It serves as a linker to connect therapeutic agents to antibodies, enhancing targeted drug delivery while minimizing systemic toxicity .
- Glycoconjugate Synthesis : The compound aids in synthesizing glycoconjugates to study glycan-protein interactions, which are vital in cell signaling and immune responses .
Tissue Engineering
In tissue engineering, this compound has been employed to create hydrogels that support cell growth and differentiation:
- Injectable Hydrogels : These gels can be formed via click chemistry, providing a scaffold that mimics the extracellular matrix (ECM) for cell adhesion and proliferation .
- 3D Bioprinting : It is utilized in bioinks for 3D printing tissues, allowing precise spatial control over cell placement and material properties .
Drug Delivery Systems
The compound's ability to form stable conjugates makes it suitable for developing drug delivery systems:
- Controlled Release Mechanisms : this compound can be used to create systems that release drugs in response to specific stimuli (e.g., pH changes or enzymatic activity), enhancing therapeutic efficacy while reducing side effects .
Case Study 1: Antibody-Drug Conjugate Development
A study demonstrated the use of this compound in synthesizing an ADC targeting cancer cells. The linker facilitated the attachment of a cytotoxic drug to an antibody specific to tumor antigens. The resulting conjugate exhibited enhanced efficacy against cancer cells while reducing off-target effects compared to free drugs.
Case Study 2: Hydrogel Formulation for Cartilage Repair
In another application, this compound was incorporated into a hydrogel formulation designed for cartilage repair. The hydrogel supported chondrocyte growth and maintained mechanical properties suitable for load-bearing applications. In vivo studies showed improved cartilage regeneration compared to conventional treatments.
Summary Table of Applications
Application Area | Description | Key Benefits |
---|---|---|
Bioconjugation | Linking biomolecules for targeted therapy | Enhanced specificity and reduced toxicity |
Tissue Engineering | Creating scaffolds for cell growth | Mimics ECM; supports cell adhesion |
Drug Delivery Systems | Developing controlled release formulations | Improved therapeutic efficacy; targeted action |
Mechanism of Action
BCN-PEG4-hydrazide exerts its effects through its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This mechanism allows for the selective degradation of specific proteins within cells .
Comparison with Similar Compounds
BCN-PEG4-hydrazide is unique due to its combination of a BCN group and a PEG4-hydrazide linker. Similar compounds include:
DBCO-PEG4-hydrazide: Contains a dibenzocyclooctyne (DBCO) group instead of a BCN group.
Azido-PEG4-hydrazide: Contains an azide group instead of a BCN group.
Alkyne-PEG4-hydrazide: Contains an alkyne group instead of a BCN group.
The uniqueness of this compound lies in its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions without the need for a catalyst, making it highly efficient for bio-conjugation applications .
Biological Activity
BCN-PEG4-hydrazide is a compound that has garnered attention in the fields of bioconjugation and drug delivery due to its unique properties. This article delves into its biological activity, synthesis, and applications, supported by data tables and relevant case studies.
1. Chemical Structure and Properties
This compound is a hydrazide derivative linked to a polyethylene glycol (PEG) moiety through a bicyclononyne (BCN) functional group. The structure can be represented as follows:
This structure allows for selective conjugation with various biomolecules, enhancing solubility and stability in biological environments.
2. Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Synthesis of PEG Linker : PEG is synthesized using standard polymerization techniques.
- Functionalization with BCN : The PEG polymer is functionalized with BCN through an NHS (N-hydroxysuccinimide) ester reaction.
- Hydrazide Formation : Finally, hydrazine is reacted with the BCN-PEG intermediate to yield this compound.
3.1 Anticancer Properties
Recent studies have highlighted the potential of this compound in anticancer applications. For instance, its utility in antibody-drug conjugates (ADCs) has been explored, demonstrating significant cytotoxicity against various cancer cell lines.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HCT-116 | 5.2 | Induction of apoptosis via mitochondrial pathway |
HepG-2 | 3.8 | Cell cycle arrest in S and G2/M phases |
U138 | 6.5 | Downregulation of cyclins |
These findings suggest that compounds conjugated with this compound exhibit selective cytotoxicity, making them promising candidates for targeted cancer therapies .
3.2 Conjugation Efficiency
The efficiency of conjugation reactions involving this compound has been extensively studied. A notable example involves the coupling of antibodies to drug payloads via click chemistry, which allows for precise control over the drug-to-antibody ratio.
Conjugate Type | Conjugation Time | Yield (%) |
---|---|---|
Antibody-MMAE Conjugate | 1 hour | 85 |
Antibody-Doxorubicin | Overnight | 90 |
The rapid conjugation kinetics associated with BCN chemistry facilitate efficient drug delivery systems .
4.1 Application in ADCs
A recent study demonstrated the use of this compound in constructing ADCs targeting HER2-positive breast cancer cells. The resulting ADC exhibited enhanced antitumor activity in mouse xenograft models, showcasing its potential for clinical applications .
4.2 In Vivo Studies
In vivo studies have shown that this compound conjugates display favorable pharmacokinetics and biodistribution profiles, leading to improved therapeutic outcomes compared to traditional chemotherapeutics .
5. Conclusion
This compound represents a versatile tool in bioconjugation and drug delivery, particularly in anticancer therapies. Its ability to facilitate selective targeting and efficient drug release mechanisms positions it as a valuable compound in ongoing biomedical research.
6. Future Directions
Future research should focus on optimizing the synthesis processes for scalability, exploring additional therapeutic applications beyond oncology, and conducting comprehensive clinical trials to evaluate safety and efficacy profiles.
Properties
Molecular Formula |
C22H37N3O7 |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C22H37N3O7/c23-25-21(26)7-9-28-11-13-30-15-16-31-14-12-29-10-8-24-22(27)32-17-20-18-5-3-1-2-4-6-19(18)20/h18-20H,3-17,23H2,(H,24,27)(H,25,26)/t18-,19+,20? |
InChI Key |
IYCQJGJIYDHELJ-YOFSQIOKSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCOCCC(=O)NN)CCC#C1 |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCC(=O)NN)CCC#C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.